Dual RAF/EGFR Inhibition: A Quantitative Comparison of Kinase Potency
Lifirafenib demonstrates a unique dual-inhibition profile against both RAF kinases and EGFR, a feature not shared by first-generation BRAF inhibitors such as vemurafenib, dabrafenib, or encorafenib, which lack clinically relevant EGFR activity. While these comparators show high potency against BRAF V600E, they do not inhibit EGFR at therapeutic concentrations . This dual activity allows Lifirafenib to simultaneously suppress two key oncogenic signaling nodes [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | BRAF V600E: 23 nM; EGFR: 29 nM; EGFR T790M/L858R: 495 nM |
| Comparator Or Baseline | Dabrafenib: BRAF V600E IC50 = 0.5-0.7 nM, EGFR IC50 >10,000 nM (inactive); Encorafenib: BRAF V600E IC50 = 0.35 nM, EGFR IC50 >1,000 nM (inactive) |
| Quantified Difference | Lifirafenib is ~33- to 65-fold less potent against BRAF V600E than dabrafenib/encorafenib, but >1,000-fold more potent against EGFR. |
| Conditions | Cell-free biochemical assays using recombinant kinase domains. |
Why This Matters
For researchers modeling BRAF-mutant colorectal cancer, Lifirafenib is the only tool compound capable of simultaneously inhibiting both BRAF and EGFR, enabling studies that accurately reflect the dual-inhibition strategy needed to overcome EGFR-mediated resistance.
- [1] Tang, Z., et al. (2015). BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in B-RAF Mutated Colorectal Cancers. Molecular Cancer Therapeutics, 14(10), 2187-2197. View Source
